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Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAPL1) is a critical enzyme in the antigen
processing and presentation pathway. It trims peptides to the optimal length for binding to
Major Histocompatibility Complex (MHC) class | molecules, which are then presented on the
cell surface for recognition by CD8+ T cells.[1] In cancer, ERAP1 activity can be a double-
edged sword; it can either generate tumor-specific antigens or destroy them by over-trimming.
[1][2] Inhibition of ERAP1 can alter the landscape of peptides presented on tumor cells, leading
to the presentation of novel neoantigens and making cancer cells more visible to the immune
system.[3][4] This has led to the exploration of ERAP1 inhibitors as a novel cancer
immunotherapy strategy, particularly in combination with immune checkpoint inhibitors (ICIs)
like anti-PD-1 and anti-PD-L1 antibodies.[5][6]

Checkpoint inhibitors work by blocking the signals that cancer cells use to suppress T cell
activity. However, their efficacy is often limited to patients with pre-existing anti-tumor T cell
responses and sufficient tumor antigen presentation.[4] By increasing the diversity and novelty
of tumor antigens, ERAP1 inhibitors have the potential to sensitize tumors to checkpoint
blockade, thereby expanding the patient population that can benefit from these therapies.[5][6]
Preclinical studies have shown that combining ERAP1 inhibition with checkpoint blockade can
lead to enhanced tumor growth inhibition, increased infiltration of T cells into the tumor
microenvironment, and diversification of the T cell receptor (TCR) repertoire.[3][7]
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This document provides detailed application notes and protocols for utilizing ERAP1-IN-1, a
representative ERAP1 inhibitor, in combination with checkpoint inhibitors for preclinical cancer
research.

Data Presentation
In Vitro Activity of ERAP1 Inhibitors
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In Vivo Efficacy of ERAP1 Inhibition in Combination with
Anti-PD-1 in Syngeneic Mouse Models
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Signaling Pathways and Experimental Workflows

ERAP1's Role in Antigen Presentation and Synergy with
Checkpoint Inhibition
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Caption: ERAP1 inhibition alters the tumor immunopeptidome, leading to the presentation of
novel neoantigens. This enhances T cell recognition, while checkpoint inhibitors block the PD-
1/PD-L1 axis, unleashing a potent anti-tumor immune response.

Experimental Workflow for In Vivo Studies
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Caption: A typical experimental workflow for evaluating the in vivo efficacy of ERAP1-IN-1 in
combination with checkpoint inhibitors in a syngeneic mouse tumor model.

Experimental Protocols

Protocol 1: Immunopeptidomics Analysis of Tumor Cells
Treated with ERAP1-IN-1

This protocol details the isolation and analysis of MHC class I-bound peptides from cancer
cells.

Materials:

Cancer cell line (e.g., CT26, A375)

o ERAP1-IN-1 (or other ERAP1 inhibitor)

e Cell culture medium and supplements

e Lysis buffer (e.g., 0.5% IGEPAL CA-630, 150 mM NaCl, 20 mM Tris-HCI pH 8.0, with
protease inhibitors)

o W6/32 antibody (or other pan-MHC class | antibody)

o Protein A or Protein G sepharose beads

 Trifluoroacetic acid (TFA)

» Acetonitrile (ACN)

e C18 spin columns

LC-MS/MS system

Procedure:

e Cell Culture and Treatment:

o Culture cancer cells to ~80% confluency.
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o Treat cells with ERAP1-IN-1 at a predetermined optimal concentration (e.g., 10 uM) or
vehicle (DMSO) for a sufficient duration to allow for changes in the immunopeptidome
(e.g., 48-72 hours).

o Harvest a large number of cells (e.g., 1x1078 to 1x1079) for each condition.

Cell Lysis:

o Wash the cell pellet with ice-cold PBS.

o Lyse the cells in ice-cold lysis buffer for 1 hour with gentle rotation at 4°C.

o Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to
pellet cellular debris.

Immunoaffinity Purification of MHC-Peptide Complexes:

o Pre-clear the cell lysate by incubating with sepharose beads for 1-2 hours at 4°C.

o Couple the W6/32 antibody to Protein A/G sepharose beads according to the
manufacturer's instructions.

o Incubate the pre-cleared lysate with the antibody-coupled beads overnight at 4°C with
gentle rotation.

o Wash the beads extensively with a series of wash buffers of decreasing stringency (e.g.,
high salt buffer, low salt buffer, and finally a salt-free buffer).

Peptide Elution and Desalting:

o Elute the MHC-peptide complexes from the beads using an acidic solution (e.g., 10%
acetic acid or 0.1% TFA).

o Separate the peptides from the MHC heavy chain and [32-microglobulin by passing the
eluate through a molecular weight cutoff filter (e.g., 3 kDa).

o Desalt the eluted peptides using a C18 spin column according to the manufacturer's
protocol. Elute the peptides with a solution of ACN and TFA (e.g., 40% ACN, 0.1% TFA).
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e LC-MS/MS Analysis:

o Dry the purified peptides by vacuum centrifugation and resuspend in a small volume of
LC-MS compatible solvent (e.g., 0.1% formic acid in water).

o Analyze the peptide samples by LC-MS/MS.

o lIdentify the peptide sequences using a database search algorithm (e.g., MaxQuant,
Spectronaut) against a relevant protein database.

o Analyze the data to identify changes in the presented peptide repertoire between ERAP1-
IN-1 treated and control cells, including changes in peptide length, sequence motifs, and
the identification of novel peptides.

Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes
(TILs) by Flow Cytometry

This protocol describes the isolation and immunophenotyping of TILs from syngeneic tumors.
Materials:

e Tumor-bearing mice from the in vivo study (Protocol described in the workflow diagram)

e RPMI-1640 medium

o Fetal Bovine Serum (FBS)

e Collagenase D

e DNase |

* Red Blood Cell Lysis Buffer

e FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

» Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3,
CD4, CD8, FoxP3, PD-1)
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e Flow cytometer

Procedure:

e Tumor Dissociation:

o

Excise tumors from euthanized mice and place them in ice-cold RPMI.
o Mince the tumors into small pieces using a sterile scalpel.

o Digest the minced tumor tissue in RPMI containing Collagenase D and DNase | for 30-60
minutes at 37°C with gentle agitation.

o Stop the digestion by adding RPMI with FBS.

o Generate a single-cell suspension by passing the digested tissue through a 70 um cell
strainer.

e Cell Preparation:
o Centrifuge the cell suspension and resuspend the pellet in PBS.

o Lyse red blood cells using a red blood cell lysis buffer according to the manufacturer's
instructions.

o Wash the cells with FACS buffer and count them.

e Antibody Staining:
o Resuspend the cells in FACS buffer at a concentration of 1x1076 cells per 100 pL.
o Block Fc receptors with an anti-CD16/32 antibody.

o Add the cocktail of fluorescently conjugated antibodies for surface markers (e.g., CD45,
CD3, CD4, CD8, PD-1) and incubate for 30 minutes at 4°C in the dark.

o Wash the cells twice with FACS buffer.

e Intracellular Staining (for transcription factors like FoxP3):
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o Fix and permeabilize the cells using a commercially available fixation/permeabilization
buffer kit according to the manufacturer's protocol.

o Add the fluorescently conjugated antibody against the intracellular marker (e.g., FoxP3)
and incubate for 30-60 minutes at 4°C in the dark.

o Wash the cells with permeabilization buffer and then with FACS bulffer.

o Flow Cytometry Analysis:
o Resuspend the stained cells in FACS buffer.
o Acquire the data on a flow cytometer.

o Analyze the data using appropriate software (e.g., FlowJo) to quantify the populations of
different T cell subsets (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells) within
the tumor microenvironment of each treatment group.

Conclusion

The combination of ERAPL1 inhibitors, such as ERAP1-IN-1, with checkpoint inhibitors
represents a promising strategy to enhance anti-tumor immunity. By modulating the tumor
immunopeptidome, ERAP1 inhibition can create a more favorable environment for the activity
of checkpoint blockade therapies. The protocols and data presented here provide a framework
for researchers to investigate this synergistic combination in preclinical models, with the
ultimate goal of translating these findings into effective clinical treatments for cancer patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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